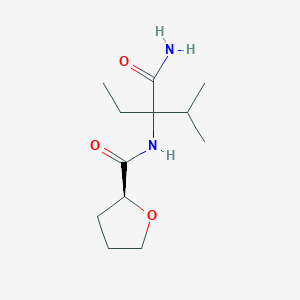
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPMA is a pyrazole-based compound that has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. CPMA may also modulate the activity of neurotransmitters in the central nervous system, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
CPMA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. CPMA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
CPMA has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various animal models. However, there are also some limitations to its use in lab experiments. CPMA has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, more research is needed to determine the optimal dosage and administration route for CPMA.
Future Directions
There are several future directions for research on CPMA. One area of interest is its potential use in the treatment of neurodegenerative disorders. CPMA has shown promising results in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its clinical potential. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. CPMA has shown promising results in animal models of pain and inflammation, and further research is needed to determine its clinical potential in these areas. Finally, more research is needed to optimize the synthesis method of CPMA and improve its solubility in aqueous solutions.
Synthesis Methods
CPMA can be synthesized through a multistep process that involves the reaction of 5-cyclopentyl-2-methylpyrazol-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with acetamide to form CPMA. This synthesis method has been optimized by various research groups to improve the yield and purity of CPMA.
Scientific Research Applications
CPMA has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. CPMA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. CPMA has shown promising results in preclinical studies, and further research is needed to determine its clinical potential.
properties
IUPAC Name |
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9(18)14-8-13(19)15-12-7-11(16-17(12)2)10-5-3-4-6-10/h7,10H,3-6,8H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQZUJFKHVLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC(=NN1C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)
![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)